4-Methyl-3,4-dihydro-2H-isoquinolin-1-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,4-dihydro-2H-isoquinolin-1-one typically involves the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3,4-dihydro-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly N-alkylation.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents are used to convert the compound into iminium salts.
Reduction: Common reducing agents include hydrogen gas and metal catalysts.
Substitution: Alkyl halides are commonly used for N-alkylation reactions.
Major Products: The major products formed from these reactions include N-alkylated derivatives and iminium salts .
Scientific Research Applications
4-Methyl-3,4-dihydro-2H-isoquinolin-1-one has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a scaffold for the synthesis of various pharmacologically active molecules.
Biology: It is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dihydro-2H-isoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore, the dihydroisoquinolinone moiety, is responsible for its biological activity .
Comparison with Similar Compounds
- 3,4-Dihydroisoquinolin-1-one
- 1,2,3,4-Tetrahydroisoquinoline
- 4-Methyl-3,4-dihydroisoquinolin-1(2H)-one
Comparison: 4-Methyl-3,4-dihydro-2H-isoquinolin-1-one is unique due to its specific substitution pattern and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-3,4-dihydro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11-10(12)9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSNVLHWJMUVCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554810 | |
Record name | 4-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70079-42-4 | |
Record name | 4-Methyl-3,4-dihydroisoquinolin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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